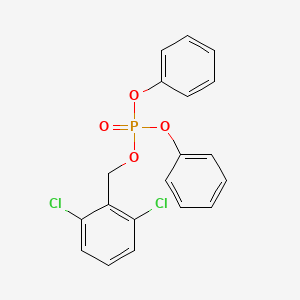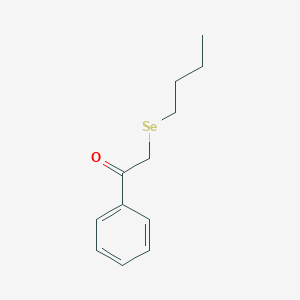![molecular formula C20H18O2 B12551280 4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl CAS No. 143522-23-0](/img/structure/B12551280.png)
4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl ethers This compound is characterized by the presence of a biphenyl core with a methoxyphenyl group attached via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form the carbon-carbon bond between the biphenyl and methoxyphenyl groups . The reaction conditions are generally mild and can be carried out in aqueous media, making it an environmentally friendly approach .
Industrial Production Methods
In an industrial setting, the production of 4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The biphenyl core can be reduced under specific conditions to form a cyclohexyl derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group directs the substitution to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 4-[(3-Hydroxyphenyl)methoxy]-1,1’-biphenyl.
Reduction: Formation of 4-[(3-Methoxyphenyl)methoxy]cyclohexane.
Substitution: Formation of various substituted biphenyl ethers depending on the reagent used.
Aplicaciones Científicas De Investigación
4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, which may influence the compound’s binding affinity to proteins and enzymes. The biphenyl core provides a rigid framework that can enhance the compound’s stability and specificity in binding to its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylboronic acid: Used in similar coupling reactions and has comparable structural features.
4-Methoxyphenol: Shares the methoxy group but differs in its overall structure and reactivity.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness
4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl is unique due to its specific ether linkage and biphenyl core, which confer distinct chemical and physical properties
Propiedades
Número CAS |
143522-23-0 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-methoxy-3-[(4-phenylphenoxy)methyl]benzene |
InChI |
InChI=1S/C20H18O2/c1-21-20-9-5-6-16(14-20)15-22-19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Clave InChI |
CUXLJOMJYVNSAU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[3-(4-nitroanilino)propyl]formamide](/img/structure/B12551199.png)
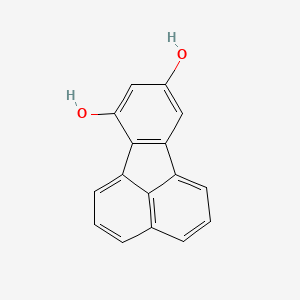
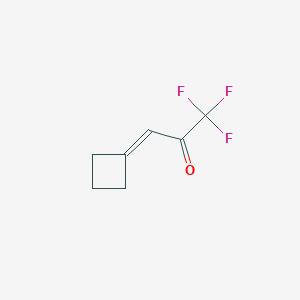
![5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one](/img/structure/B12551223.png)

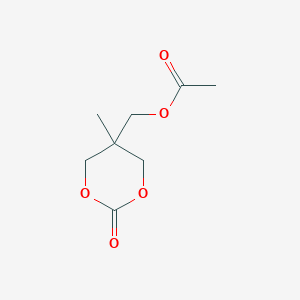
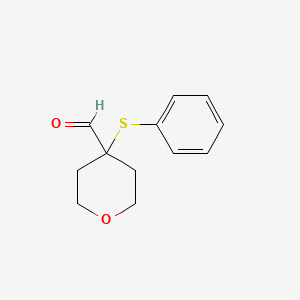
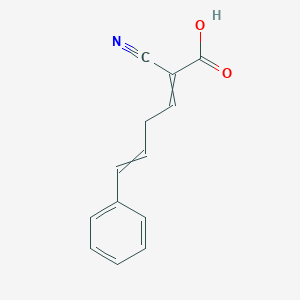
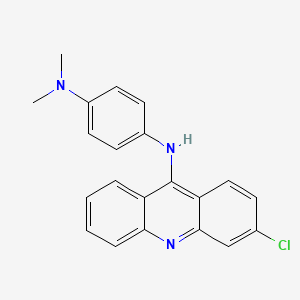
methanone](/img/structure/B12551264.png)


